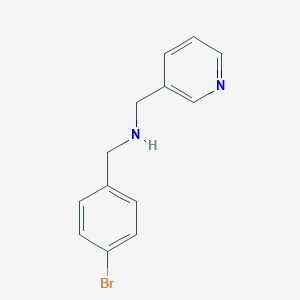

(4-Bromo-benzyl)-pyridin-3-ylmethyl-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(4-Bromo-benzyl)-pyridin-3-ylmethyl-amine” is a specialty product used for proteomics research . It has a molecular formula of C13H13BrN2 and a molecular weight of 277.16 .

Synthesis Analysis

The synthesis of “(4-Bromo-benzyl)-pyridin-3-ylmethyl-amine” can be achieved from 3-(Aminomethyl)pyridine and 4-Bromobenzaldehyde .Molecular Structure Analysis

The molecular structure of “(4-Bromo-benzyl)-pyridin-3-ylmethyl-amine” is defined by its molecular formula, C13H13BrN2 .科学的研究の応用

Catalysis and Synthesis

(4-Bromo-benzyl)-pyridin-3-ylmethyl-amine, due to its structural features, can potentially serve as a significant precursor or intermediate in various chemical syntheses and catalytic processes. For instance, in the realm of C-N bond forming cross-coupling reactions, the utility of aromatic, heterocyclic, and aliphatic amines, including benzylamines and pyridines, is extensively documented. These compounds engage in reactions with aryl iodides, bromides, and chlorides in copper-mediated systems. Such processes underscore the importance of aromatic amines in the development of recyclable catalyst systems, highlighting their role in sustainable and green chemistry (M. Kantam et al., 2013). Furthermore, the interaction of these compounds with various nucleophiles leads to a broad spectrum of acyclic, cyclic, and heterocyclic compounds, demonstrating their versatility in organic synthesis (I. Kamneva et al., 2018).

Photochromism

Additionally, the structural analogs of (4-Bromo-benzyl)-pyridin-3-ylmethyl-amine, particularly those involving benzylpyridines, have been explored for their photochromic properties. These studies offer insights into the potential of such compounds in photon-based electronics, driven by their solid-state photochromic activity and minimal structural alterations during photoreactions (P. Naumov, 2006).

Drug Synthesis Potential

In the domain of drug development, heterocyclic N-oxides derived from pyridine, showcasing relevance to (4-Bromo-benzyl)-pyridin-3-ylmethyl-amine, have underscored their potential in medicinal chemistry. These compounds exhibit significant bioactivity, including anticancer, antibacterial, and anti-inflammatory properties, positioning them as key intermediates in the synthesis of novel therapeutics (Dongli Li et al., 2019).

Electroluminescence and Optoelectronic Applications

Explorations into quinazolines and pyrimidines, closely related to the chemical space of (4-Bromo-benzyl)-pyridin-3-ylmethyl-amine, have revealed their applicability in optoelectronic materials. These investigations highlight the luminescent and electroluminescent properties of such compounds when incorporated into π-extended conjugated systems. This research paves the way for their use in organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs (G. Lipunova et al., 2018).

特性

IUPAC Name |

1-(4-bromophenyl)-N-(pyridin-3-ylmethyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2/c14-13-5-3-11(4-6-13)8-16-10-12-2-1-7-15-9-12/h1-7,9,16H,8,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQBVNWAMLAQRLY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNCC2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701241460 |

Source

|

| Record name | N-[(4-Bromophenyl)methyl]-3-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701241460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Bromo-benzyl)-pyridin-3-ylmethyl-amine | |

CAS RN |

510723-60-1 |

Source

|

| Record name | N-[(4-Bromophenyl)methyl]-3-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=510723-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(4-Bromophenyl)methyl]-3-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701241460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-bromo-4-(cyclopentyloxy)-5-ethoxybenzylidene]-2-(3-bromophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B316051.png)

![N-[5-(2-bromo-5-ethoxy-4-isopropoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-N-(2-methylphenyl)acetamide](/img/structure/B316055.png)

![4-{(3-chloro-4,5-dimethoxyphenyl)[1-(2-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]methyl}-2-(2-chlorophenyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B316056.png)

![5-[4-(Allyloxy)-3-chloro-5-methoxybenzylidene]-3-phenyl-2,4-imidazolidinedione](/img/structure/B316057.png)

![ethyl 2-[[(Z)-[1-(4-bromophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B316059.png)

![2-[4-(5-acetyl-2-oxo-6-phenyl-1,2,3,4-tetrahydro-4-pyrimidinyl)-2-ethoxyphenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B316062.png)

![2-[4-(benzyloxy)-3,5-dichlorophenyl]-3-(2-naphthyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B316063.png)

![2-{2-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(2-methylphenyl)acetamide](/img/structure/B316065.png)

![6-amino-4-[2,3-dibromo-4-(cyanomethoxy)-5-ethoxyphenyl]-1,3-diphenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B316066.png)

![6-(3-bromo-5-chloro-4-hydroxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one](/img/structure/B316067.png)

![2-(2-{[1-benzyl-3-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}-4-bromophenoxy)-N-phenylacetamide](/img/structure/B316073.png)